molecular formula C13H8F3N3O2S B2849314 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-08-8

5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2849314
CAS No.: 865591-08-8
M. Wt: 327.28
InChI Key: WUTSFJRYUXWBSJ-UHFFFAOYSA-N
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Description

5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative featuring a fused bicyclic core with a carboxamide substituent at position 6 and a 2,3,4-trifluorophenyl group at the N-position of the pyrimidine ring. This compound is structurally related to pharmacologically active pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-oxo-N-(2,3,4-trifluorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2S/c14-7-1-2-8(10(16)9(7)15)18-11(20)6-5-17-13-19(12(6)21)3-4-22-13/h1-2,5H,3-4H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTSFJRYUXWBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a β-dicarbonyl compound, under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluorophenyl halide and a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its potential anticancer properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA37510
Compound BDU14515
Compound CMCF-712

Antibacterial and Anti-inflammatory Properties

In addition to anticancer activity, related thiazolo-pyrimidine derivatives have been evaluated for their antibacterial and anti-inflammatory properties. Some studies indicate that these compounds can inhibit bacterial growth and reduce inflammation in vitro, suggesting a broader pharmacological profile that could be harnessed for therapeutic purposes .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolo-pyrimidine derivatives:

  • Study on Anticancer Activity : A study synthesized multiple derivatives and assessed their efficacy using the National Cancer Institute's NCI-60 screening program. Four compounds were selected for further testing due to their promising results against a range of cancer cell lines .
  • Antibacterial Evaluation : Another research effort focused on synthesizing new derivatives and testing them against common bacterial strains. The results indicated potential applications in treating bacterial infections alongside their anticancer capabilities .

Mechanism of Action

The mechanism of action of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The thiazolo[3,2-a]pyrimidine scaffold is shared among several derivatives, but substituent variations significantly alter physicochemical and biological behaviors. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features Reference
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(2,3,4-trifluorophenyl), 6-carboxamide 355.29 (est.) High halogenation may improve metabolic stability; potential CNS penetration due to lipophilicity.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene), 6-ethyl carboxylate, 7-methyl, 5-phenyl 519.57 Planar trimethoxybenzylidene group induces steric hindrance; flattened boat conformation of pyrimidine ring.
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-fluorobenzylidene), 6-ethyl carboxylate, 7-methyl, 5-phenyl 422.46 Fluorine substituent enhances electronegativity; monoclinic crystal system (P21/n).
5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(4-trifluoromethoxyphenyl), 6-carboxamide 355.29 Trifluoromethoxy group increases electron-withdrawing effects; possible improved solubility.

Crystallographic and Conformational Analysis

  • Dihedral Angles: The trimethoxybenzylidene derivative exhibits an 80.94° dihedral angle between the thiazolo-pyrimidine core and the benzene ring, indicating significant non-planarity . Fluorobenzylidene analogs (e.g., ) show similar puckered pyrimidine rings but with variable torsion angles due to fluorine’s smaller van der Waals radius .
  • Hydrogen Bonding: C–H···O interactions in trimethoxy derivatives form bifurcated hydrogen bonds, stabilizing crystal packing along the c-axis . Fluorinated analogs may exhibit weaker hydrogen bonding due to reduced proton donor capacity.

Pharmacological Implications

  • Substituent Effects: Trifluorophenyl vs. Trifluoromethoxyphenyl: The latter’s oxygen linker may enhance solubility but reduce membrane permeability compared to the target compound’s direct trifluorophenyl linkage . Benzylidene vs.
  • Biological Activity :
    • Pyrimidine derivatives with electron-withdrawing groups (e.g., –CF3, –F) often show enhanced antimicrobial activity .
    • Ethyl carboxylate derivatives (e.g., ) are typically prodrugs, with ester hydrolysis required for activation .

Biological Activity

5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole and pyrimidine moieties present in its structure are known for their diverse biological properties, including anti-inflammatory, anticancer, and anticonvulsant activities.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring, which is often associated with various biological activities.
  • A pyrimidine core that contributes to its pharmacological properties.
  • A trifluorophenyl group that may enhance lipophilicity and biological activity.

1. Anticancer Activity

Research has indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Structure-Activity Relationship (SAR) studies have shown that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines. A notable study found that specific substitutions on the phenyl ring significantly improved the anticancer efficacy of thiazole-containing compounds .
  • In vitro assays demonstrated that derivatives similar to this compound exhibited promising activity against human cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer) .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by several studies:

  • Compounds with similar structural motifs have been shown to inhibit COX-2 activity effectively. For example, certain derivatives demonstrated IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
  • Animal models have indicated that thiazole-pyrimidine derivatives can reduce inflammation markers in conditions like carrageenan-induced paw edema .

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are well-documented:

  • A study highlighted that similar compounds reduced seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
  • The presence of specific substituents on the thiazole ring appears critical for enhancing anticonvulsant efficacy.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityFindings
Thiazole derivativeAnticancerEffective against HepG2 with IC50 = 23.30 ± 0.35 mM
Pyrimidine analoguesAnti-inflammatoryCOX-2 inhibition IC50 = 0.04 μmol
Thiazole-pyrimidineAnticonvulsantSignificant reduction in seizure duration

Q & A

Q. Table: Hydrogen Bond Parameters (Example from )

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
C9–H9···O10.932.423.124132
C12–H12···O20.932.383.201147

Advanced: What strategies improve synthetic yield while minimizing side reactions?

Answer:

  • Catalyst Optimization: Use NaOAc in acetic acid to promote cyclization without over-oxidation .
  • Solvent Screening: High-polarity solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .
  • Additive Control: Molecular sieves absorb water in amidation steps to prevent hydrolysis .

Yield Comparison (Analogous Reactions):

SubstituentSolventCatalystYield (%)
2-NitrophenylAcetic acidNaOAc78
4-FluorophenylDMFNone65

Advanced: How do electronic effects of fluorine substituents influence reactivity and bioactivity?

Answer:
The 2,3,4-trifluorophenyl group:

  • Electron-Withdrawing Effect: Increases electrophilicity of the carboxamide, enhancing interactions with nucleophilic residues (e.g., serine in enzymes) .
  • Steric Effects: Fluorine’s small size allows dense packing in hydrophobic pockets, improving binding affinity (ΔG ~-10 kcal/mol in docking studies) .

Spectroscopic Evidence:

  • ¹⁹F NMR: Chemical shifts (-110 to -120 ppm) indicate strong electron-withdrawing character .
  • XPS: Fluorine’s high electronegativity alters electron density on adjacent carbons, confirmed by C1s binding energy shifts .

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